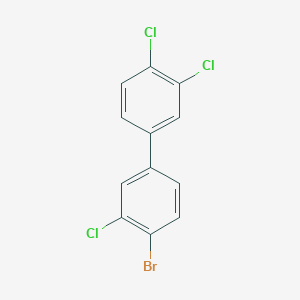
4-Bromo-3,3',4'-trichloro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves large-scale halogenation processes. These processes are carried out in reactors where biphenyl is exposed to bromine and chlorine gases in the presence of a catalyst. The reaction is carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the halogenated biphenyl to less chlorinated or brominated forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.
Medicine: It is used in toxicological studies to investigate the health effects of PCB exposure.
Industry: The compound is used in the development of materials with specific electrical and thermal properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This activation can result in changes in gene expression, leading to toxic effects such as oxidative stress, disruption of endocrine function, and carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3,4-dichloro-1,1’-biphenyl
- 3-Bromo-4’-chloro-1,1’-biphenyl
- 4-Bromo-4’-chloro-1,1’-biphenyl
Uniqueness
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence, making it a compound of interest in environmental and toxicological studies.
Eigenschaften
CAS-Nummer |
84979-88-4 |
|---|---|
Molekularformel |
C12H6BrCl3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-bromo-2-chloro-4-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6BrCl3/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI-Schlüssel |
KYIQXFVNHGNTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


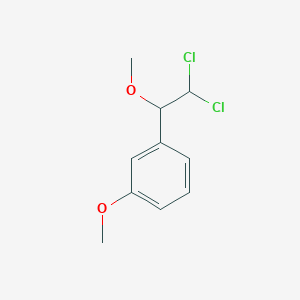
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)
![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
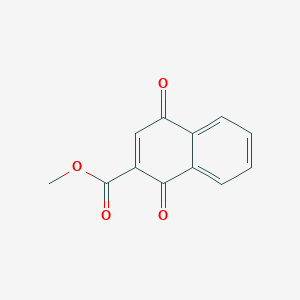
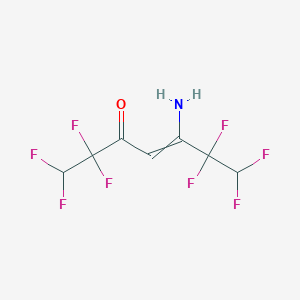
![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
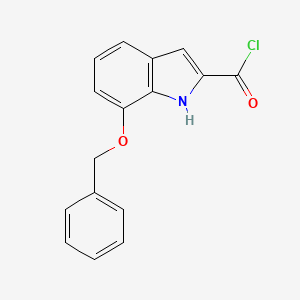


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
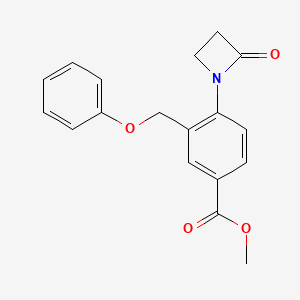
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
